(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl furan-2-carboxylate
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Overview
Description
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl furan-2-carboxylate is a complex organic compound that features a unique combination of a triazinone ring and a furan carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl furan-2-carboxylate typically involves the following steps:
Formation of the Triazinone Ring: The triazinone ring can be synthesized through a cyclization reaction involving appropriate precursors such as aminobenzonitrile and hydrazine derivatives.
Attachment of the Furan Carboxylate Group: The furan carboxylate group is introduced via esterification or amidation reactions using furan-2-carboxylic acid or its derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the triazinone or furan rings.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the furan ring or the triazinone nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dicarboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the furan or triazinone rings.
Scientific Research Applications
Chemistry
In chemistry, (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl furan-2-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is being investigated for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.
Industry
In industry, this compound can be used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl furan-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets by binding to active sites or altering their conformation, thereby affecting downstream signaling pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphenylboronic acid: This compound shares some structural similarities with (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl furan-2-carboxylate, particularly in the presence of aromatic rings and functional groups.
(4-{[4-(ALLYLOXY)-3-METHYLBENZYL]OXY}PHENYL)ACETIC ACID COMPOUND WITH 1-METHYLPIPERAZINE: Another compound with a complex structure that includes aromatic rings and functional groups.
{4-[(4-ISOBUTOXYBENZYL)OXY]-3-METHYLPHENYL}ACETIC ACID COMPOUND WITH 1-METHYLPIPERAZINE: Similar in terms of having multiple functional groups and potential for diverse chemical reactions.
Uniqueness
What sets this compound apart is its unique combination of a triazinone ring and a furan carboxylate group. This structure provides distinct reactivity and potential for diverse applications that are not commonly found in other similar compounds.
Properties
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl furan-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O4/c17-12-9-4-1-2-5-10(9)14-15-16(12)8-20-13(18)11-6-3-7-19-11/h1-7H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPERNVZXPUFLKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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